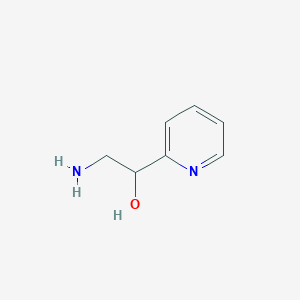

2-Amino-1-(pyridin-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYWNSMGGSBXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397366 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-14-6 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-1-(pyridin-2-yl)ethanol, a versatile building block with significant potential in pharmaceutical and chemical research. We will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, and key applications, with a particular focus on its role in the development of novel therapeutics for neurological disorders. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is a chiral amino alcohol featuring a pyridine ring. This unique structure imparts a range of chemical properties that make it a valuable intermediate in organic synthesis.

Table 1: Core Identification and Physicochemical Data for this compound

| Parameter | Value | Source(s) |

| CAS Number | 89943-14-6 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine, 2-Hydroxy-2-(pyridin-2-yl)ethylamine | [1] |

| Appearance | Pale yellow solid | [1] |

| Purity | ≥ 95% (typically by NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

The presence of both a basic amino group and a hydroxyl group, in addition to the aromatic pyridine ring, allows for a variety of chemical transformations and interactions with biological targets. Its solubility in water and various organic solvents enhances its utility in a laboratory setting.[1][3]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of a suitable ketone precursor, such as 2-acetylpyridine. This method is widely employed for the formation of amines from carbonyl compounds. For the synthesis of enantiomerically pure forms, an asymmetric approach is necessary.

General Synthesis Pathway: Reductive Amination

The overall synthetic strategy involves the reaction of 2-acetylpyridine with an ammonia source to form an intermediate imine, which is then reduced to the desired amino alcohol. For asymmetric synthesis, a chiral catalyst is employed to control the stereochemistry of the final product.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Asymmetric Reductive Amination

This protocol is adapted from established methods for the asymmetric reductive amination of related pyridine-containing ketones.[4][5]

Materials:

-

2-Acetylpyridine

-

Ammonium trifluoroacetate (NH₄CO₂CF₃)

-

Ru(OAc)₂{(S)-binap} (or other suitable chiral ruthenium catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and a high-pressure reactor (autoclave)

Procedure:

-

Reactor Setup: In a clean, dry high-pressure reactor, add 2-acetylpyridine (1.0 eq) and ammonium trifluoroacetate (1.2 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral ruthenium catalyst, Ru(OAc)₂{(S)-binap} (0.01 eq).

-

Solvent Addition: Add anhydrous THF to the reactor to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to 0.8 MPa.

-

Heating and Stirring: Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC. The reaction is typically complete within 17-24 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Causality Behind Experimental Choices:

-

Ammonium Trifluoroacetate: This ammonium salt has been shown to provide high enantioselectivity in similar reactions.[4][5]

-

Chiral Ruthenium Catalyst: The use of a BINAP-based ruthenium catalyst is crucial for achieving high enantiomeric excess. The specific stereoisomer of the catalyst ((S)- or (R)-BINAP) will determine the chirality of the final product.

-

Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the intermediate imine and to ensure the efficiency of the catalyst.

-

Hydrogen Pressure: A moderate hydrogen pressure is sufficient for the reduction and is often preferred for safety and operational simplicity in an industrial setting.[4][5]

Analytical Characterization

Proper characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The expected chemical shifts are influenced by the pyridine ring and the amino and hydroxyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H6 | ~8.5 | dd |

| Pyridine-H4 | ~7.7 | td |

| Pyridine-H3 | ~7.3 | d |

| Pyridine-H5 | ~7.2 | ddd |

| CH-OH | ~4.8 | dd |

| CH₂-NH₂ | ~2.9-3.1 | m |

Note: Predicted shifts are based on typical values for similar structures and can vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for separating its enantiomers.

Table 3: Suggested Starting Conditions for Reversed-Phase HPLC Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

The separation of the (R) and (S) enantiomers is crucial for applications in drug development. This is typically achieved using a chiral stationary phase (CSP).

Caption: Workflow for the chiral separation of enantiomers.

Protocol for Chiral HPLC Separation:

-

Column Selection: Utilize a chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[2]

-

Mobile Phase: A mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) with a small amount of an acidic or basic additive (e.g., formic acid or diethylamine) is often effective. The exact composition will need to be optimized.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) is suitable.

-

Analysis: Inject the racemic mixture and analyze the resulting chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of treatments for neurological disorders.[1] Its structure allows it to serve as a key building block for more complex molecules that can interact with specific biological targets.

Non-competitive AMPA Receptor Antagonism

One of the most promising applications of derivatives of this compound is as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[6][7] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[8]

Dysfunction of glutamatergic neurotransmission, particularly over-activation of AMPA receptors, has been implicated in the pathophysiology of several neurological and psychiatric diseases, including epilepsy, stroke, and neurodegenerative disorders like Alzheimer's disease.[9][10]

Caption: Simplified AMPA receptor signaling pathway and the action of a non-competitive antagonist.

Non-competitive antagonists, such as derivatives of this compound, bind to an allosteric site on the AMPA receptor, rather than the glutamate binding site. This binding event prevents the conformational change required for ion channel opening, even when glutamate is bound.[7] This mechanism of action offers a potential therapeutic advantage by modulating, rather than completely blocking, glutamatergic signaling, which may lead to a better safety profile.

Other Potential Applications

Beyond its role in neurology, the unique chemical structure of this compound makes it a valuable tool in other areas of research:

-

Biochemical Research: It can be used in studies of enzyme activity and protein interactions.[1]

-

Agrochemicals: It serves as an intermediate in the synthesis of agrochemicals, potentially enhancing the efficacy of active ingredients.[1]

-

Material Science: The compound can be incorporated into novel polymers and coatings.[1]

-

Coordination Chemistry: The pyridine nitrogen and the amino and hydroxyl groups make it an excellent ligand for the formation of metal complexes, with potential applications in catalysis.[1]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, such as a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chiral amino alcohol with a rich chemistry that makes it a highly valuable building block in organic synthesis. Its utility spans from fundamental biochemical research to the development of advanced materials. Of particular note is its role as a precursor for non-competitive AMPA receptor antagonists, a promising class of drugs for the treatment of a range of neurological disorders. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers looking to explore the potential of this versatile compound.

References

- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

- 9. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-1-(pyridin-2-yl)ethanol" molecular structure and weight

An In-Depth Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol for Advanced Research

This guide provides a comprehensive technical overview of this compound (CAS No. 89943-14-6), a pivotal chemical intermediate for professionals in research and drug development. We will delve into its molecular characteristics, synthesis, analytical quantification, and key applications, grounding all information in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound is a versatile amino alcohol whose utility stems from its distinct structural features. Its architecture comprises a pyridine ring, an aromatic heterocycle, connected at the 2-position to an ethanolamine side chain.

Structural Analysis

The molecule's structure is notable for several reasons:

-

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a mild base, influencing the molecule's solubility and its ability to coordinate with metal ions.[1]

-

Ethanolamine Moiety: The primary amine (-NH₂) and hydroxyl (-OH) groups are key functional handles for synthetic transformations. These polar groups also impart hydrophilicity and enable hydrogen bonding, which is crucial for its interaction with biological systems and its solubility profile.[1][2]

-

Chirality: The carbon atom bonded to the hydroxyl group and the pyridine ring (C1) is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-amino-1-(pyridin-2-yl)ethanol. Unless a specific chiral synthesis or resolution is performed, the compound is typically supplied as a racemic mixture.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for designing experiments, from synthesis to formulation and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(pyridin-2-yl)ethan-1-ol | [3] |

| Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine, 2-Hydroxy-2-(pyridin-2-yl)ethylamine | [1] |

| CAS Number | 89943-14-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | Data not readily available in published literature. | |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO). | [1][2] |

| Storage Conditions | Store at 0-8°C in a tightly sealed container, protected from light. | [1] |

Synthesis via Reductive Amination

A robust and common method for synthesizing this compound is the reductive amination of 2-pyridinecarboxaldehyde. This self-validating system is efficient and proceeds under relatively mild conditions.

Causality: This two-step, one-pot reaction is favored for its high atom economy and the commercial availability of the starting materials. The aldehyde is first condensed with an ammonia equivalent to form a transient imine intermediate. The imine is not isolated but is immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄). Using NaBH₄ is strategic as it selectively reduces the imine double bond without affecting the aromatic pyridine ring.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add an ammonia source, such as ammonium acetate (1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0°C to decompose any excess NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the final product as a pale yellow solid.[1]

Analytical Methodologies for Quantification

Accurate quantification is essential for quality control and for determining reaction yields or concentrations in biological matrices. LC-MS/MS provides the highest level of sensitivity and specificity.

Protocol: Quantification by LC-MS/MS

Principle: This method separates the analyte from other components using liquid chromatography, followed by detection using tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), providing exceptional selectivity and minimizing matrix interference.

-

Standard & Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a calibration curve by serially diluting the stock solution. Dissolve unknown samples in the initial mobile phase.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% B to 95% B over 5-8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transition (Hypothetical): The protonated molecule [M+H]⁺ would have an m/z of 139.1. This precursor ion would be selected in Q1. A characteristic product ion (e.g., resulting from the loss of water, m/z 121.1, or loss of CH₂NH₂, m/z 108.1) would be selected in Q3 after fragmentation in Q2. Note: These transitions must be optimized empirically by infusing the pure compound.

-

-

Data Analysis: Quantify the analyte in samples by comparing its peak area to the calibration curve generated from the standards.

Predicted Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this specific compound is not widely available, its features can be reliably predicted based on its structure and data from analogous compounds. These predictions are vital for confirming the identity and purity of the synthesized material.

-

Predicted ¹H NMR (in CDCl₃, ~400 MHz):

-

Pyridine Protons: 4 signals in the aromatic region (~δ 7.0-8.6 ppm). The proton at C6 (adjacent to N) will be the most downfield.

-

Methine Proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.8-5.0 ppm.

-

Methylene Protons (-CH₂NH₂): Two diastereotopic protons that may appear as a complex multiplet or two separate doublets of doublets around δ 2.8-3.2 ppm.

-

-OH and -NH₂ Protons: Broad singlets that are exchangeable with D₂O. Their chemical shift is highly variable depending on concentration and solvent.

-

-

Predicted ¹³C NMR (in CDCl₃, ~100 MHz):

-

Expect 7 distinct signals.

-

Pyridine Carbons: 5 signals in the aromatic region (~δ 120-160 ppm).

-

Aliphatic Carbons: 2 signals in the aliphatic region: -CH(OH)- around δ 70-75 ppm and -CH₂NH₂ around δ 45-50 ppm.

-

-

Predicted FT-IR (KBr Pellet, cm⁻¹):

-

~3400-3200 (broad): Overlapping O-H and N-H stretching vibrations.

-

~3050: Aromatic C-H stretching.

-

~2950-2850: Aliphatic C-H stretching.

-

~1620-1580: N-H scissoring (bending) vibration.

-

~1590, 1470, 1430: Pyridine ring C=C and C=N stretching vibrations.

-

~1100-1050: C-O stretching of the secondary alcohol.

-

-

Predicted Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 138.

-

Key Fragments: Expect fragments corresponding to the loss of water ([M-18]⁺ at m/z 120), the loss of an aminomethyl radical ([M-30]⁺ at m/z 108), and a base peak corresponding to the pyridyl-CH(OH)⁺ fragment (m/z 108) or the pyridyl cation (m/z 78).

-

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in several scientific domains.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting neurological disorders.[1] Its structure can be found in scaffolds designed to interact with various receptors and enzymes in the central nervous system.

-

Coordination Chemistry & Catalysis: The pyridine nitrogen and the amino group can act as a bidentate ligand, chelating to metal centers. This property makes it a candidate for developing novel catalysts and materials with unique electronic or magnetic properties.[1]

-

Agrochemicals: The compound also serves as an intermediate in the formulation of next-generation agrochemicals, where the pyridine moiety is often associated with bioactive properties.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

-

Hazard Summary: According to GHS classifications from aggregated sources, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: As specified, store the compound in a tightly sealed container in a cool, dry place at 0-8°C.[1] Protect from prolonged exposure to light and atmospheric moisture to prevent degradation.

References

A Comprehensive Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol: Nomenclature, Synthesis, and Applications

This guide provides an in-depth analysis of the versatile amino alcohol, 2-Amino-1-(pyridin-2-yl)ethanol. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthetic routes, and its significant role as a building block in the creation of higher-order molecular structures for pharmaceutical and industrial applications. We will explore the causality behind experimental choices and provide actionable protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Nomenclature

Precise identification of a chemical entity is paramount for consistent and reproducible research. This compound is known by several synonyms across various chemical databases and commercial suppliers. Understanding these alternative names is crucial for conducting thorough literature searches and for procurement.

The compound's structure features a pyridine ring linked to an ethanol backbone, with an amino group at the second carbon of the ethanol chain. This arrangement makes it a chiral molecule, existing as (R) and (S) enantiomers.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source |

| Primary IUPAC Name | This compound | PubChem[1] |

| Common Synonyms | 2-(2-Amino-1-hydroxyethyl)pyridine | Chem-Impex[2], PubChem[1] |

| 2-Hydroxy-2-(pyridin-2-yl)ethylamine | Chem-Impex[2], PubChem[1] | |

| 2-Amino-1-(2-pyridyl)ethanol | PubChem[1] | |

| 2-Hydroxy-2-pyridyl ethylamine | PubChem[1] | |

| 2-amino-1-(pyridin-2-yl)ethan-1-ol | PubChem[1] | |

| 2-amino-1-(2-pyridinyl)ethanol | PubChem[1] | |

| CAS Number | 89943-14-6 | Chem-Impex[2], PubChem[1] |

| PubChem CID | 3853779 | Chem-Impex[2], PubChem[1] |

| EC Number | 801-510-3 | PubChem[1] |

| MDL Number | MFCD03840171 | Chem-Impex[2] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various reactions. Its amphiphilic nature, stemming from the polar amino and hydroxyl groups and the aromatic pyridine ring, influences its solubility.[3]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | Chem-Impex[2], PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| Appearance | Pale yellow or white to off-white crystalline solid | Chem-Impex[2], Smolecule[3] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3][4] | Smolecule[3] |

| Storage Conditions | Store at 0-8°C, keep in a dark place, sealed in dry conditions.[2][5] | Chem-Impex[2], BLDpharm[5] |

| Topological Polar Surface Area | 59.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Spectroscopic Profile

While specific spectra are instrument- and condition-dependent, the key structural features of this compound give rise to a predictable spectroscopic signature.

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton (CH-OH) and methylene protons (CH₂-NH₂) would be found in the aliphatic region, with their chemical shifts influenced by the adjacent heteroatoms. The protons of the hydroxyl and amino groups are exchangeable and may appear as broad singlets.

-

¹³C NMR: The spectrum would show distinct signals for the five unique carbons of the pyridine ring and the two carbons of the ethanolamine side chain.

-

IR Spectroscopy: The spectrum would be characterized by a broad O-H stretching band (around 3300 cm⁻¹), N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹), C-N stretching, and characteristic C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹).[6]

Synthesis and Reactivity

This compound is typically synthesized via the reduction of an intermediate formed from a pyridine-based aldehyde. This versatile building block can then undergo various chemical transformations.

Core Synthetic Pathway: Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 2-pyridinecarboxaldehyde.[7] This approach involves two key steps: the formation of an imine intermediate followed by its reduction to the desired amino alcohol.

Caption: General workflow for the synthesis of this compound via reductive amination.

Key Chemical Reactions

The functional groups of this compound—the primary amine, the secondary alcohol, and the pyridine nitrogen—are sites for further chemical modification.

-

Schiff Base Formation: The primary amino group can react with aldehydes or ketones to form Schiff bases (imines).[3]

-

Metal Complex Formation: The compound can act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the amino group to form stable metal complexes.[3] This property is valuable in the development of catalysts.

-

Derivatization: The amino and hydroxyl groups can be acylated, alkylated, or otherwise modified to produce a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Drug Development

The unique structural combination of a pyridine ring and an amino alcohol moiety makes this compound a valuable intermediate in several high-value applications.[2][4]

Caption: Major application areas stemming from the this compound core structure.

-

Pharmaceutical Development: This is the most prominent application. The compound serves as a key intermediate in the synthesis of a wide range of therapeutic agents.[2] Its structural features are particularly effective for designing molecules that target the central nervous system, making it crucial in the development of drugs for neurological disorders.[2][4] Derivatives have also been investigated as enzyme inhibitors and ligands for G protein-coupled receptors.[3]

-

Coordination Chemistry and Catalysis: Its ability to act as a ligand allows for the creation of transition metal complexes.[3] These complexes are explored for their catalytic properties in organic transformations, such as ethylene oligomerization, which is relevant in industrial chemistry.[3]

-

Agrochemicals: The pyridine moiety is a common feature in many agrochemicals. This compound is used in the formulation of crop protection products, where its structure can help improve the efficacy of the active ingredients.[2][4]

Experimental Protocols

To ensure the principles of trustworthiness and reproducibility, the following section details a standard laboratory protocol for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from 2-pyridinecarboxaldehyde.

Materials:

-

2-Pyridinecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Aqueous Ammonia (NH₄OH, 28-30%)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Methodology:

-

Imine Formation (Causality: The reaction is performed in a protic solvent like methanol to facilitate the condensation between the aldehyde and ammonia to form the imine intermediate.)

-

In a 250 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia and stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction (Causality: The reaction is cooled in an ice bath because the reduction with NaBH₄ is exothermic. Sodium borohydride is chosen as the reducing agent because it is selective for the imine and will not reduce the pyridine ring under these mild conditions.)

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

-

Work-up and Isolation (Causality: The solvent is removed to concentrate the product. Extraction with an organic solvent like DCM separates the desired product from inorganic salts. Drying with Na₂SO₄ removes residual water before final solvent evaporation.)

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product as a pale yellow solid.

-

Protocol 2: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample of synthesized this compound for ¹H NMR analysis.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

NMR tube

-

Pipette, vial

Methodology:

-

Sample Weighing: Weigh approximately 5-10 mg of the purified, dry product into a clean, dry vial.

-

Solvent Selection (Causality: CDCl₃ is a common choice, but if the compound has limited solubility, a more polar solvent like CD₃OD is used. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons like -OH and -NH₂.)

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a pipette, carefully transfer the solution into a clean NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

References

- 1. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 6. chimia.ch [chimia.ch]

- 7. This compound dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Amino-1-(pyridin-2-yl)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-1-(pyridin-2-yl)ethanol, a versatile amino alcohol with significant applications in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of quantitative solubility data in public-domain literature, this document focuses on the fundamental principles governing its solubility, qualitative solubility profiles, and detailed, field-proven methodologies for the empirical determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for formulation, synthesis, and analytical applications.

Introduction to this compound and its Physicochemical Profile

This compound, also known by synonyms such as 2-(2-Amino-1-hydroxyethyl)pyridine and 2-Hydroxy-2-(pyridin-2-yl)ethylamine, is a pale yellow solid with the molecular formula C₇H₁₀N₂O.[1][3] Its chemical structure is characterized by a pyridine ring, a primary amino group (-NH₂), and a hydroxyl group (-OH), all of which play a crucial role in defining its physical and chemical properties, most notably its solubility.

The presence of the highly polar amino and hydroxyl groups allows for strong hydrogen bonding capabilities, suggesting a high affinity for polar solvents.[4] The pyridine ring, while aromatic, also contributes to the molecule's polarity. The interplay of these functional groups results in a molecule with a predicted amphiphilic nature, capable of interacting with a range of solvent systems.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [1][3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Pale yellow solid | [1] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 59.1 Ų | [3] |

Theoretical and Qualitative Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[5] This principle dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the molecular structure of this compound, a qualitative solubility profile can be predicted.

Polar Solvents: The presence of the amino and hydroxyl groups strongly suggests that this compound will be readily soluble in polar protic solvents such as water, methanol, and ethanol, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).[1][4] The ability to form hydrogen bonds with these solvents is a key driver of its solubility.

Non-Polar Solvents: Conversely, the compound is expected to exhibit limited solubility in non-polar solvents like hexane and other aliphatic hydrocarbons.[6] The significant difference in polarity would result in weak solute-solvent interactions compared to the strong intermolecular forces within the solid compound.

Solvents of Intermediate Polarity: For solvents with intermediate polarity, such as acetone, ethyl acetate, and chloroform, the solubility is likely to be moderate. The pyridine ring may offer some favorable interactions with these solvents. For instance, a structurally similar compound, 2-(2-pyridyl)ethanol, is very soluble in chloroform.[7]

Influence of pH: The basic nature of the amino group and the pyridine nitrogen means that the solubility of this compound in aqueous and protic organic solvents can be significantly influenced by pH. In acidic conditions, the amino group will be protonated, forming a salt that is likely to have much higher solubility in polar solvents.

Quantitative Solubility Data of a Structurally Related Compound

To provide a practical reference, the following table summarizes the available solubility data for the structurally related compound 2-(2-pyridyl)ethanol, which lacks the amino group. This data can offer a baseline for estimating the solubility of this compound, keeping in mind that the additional amino group in the target compound will likely increase its polarity and affinity for polar solvents.

| Solvent | Solubility of 2-(2-pyridyl)ethanol |

| Alcohol | Very Soluble[7] |

| Chloroform | Very Soluble[7] |

| Ether | Slightly Soluble[7] |

| Hexane | Limited Solubility[6] |

Experimental Protocols for Solubility Determination

Given the absence of comprehensive quantitative data, empirical determination of solubility is essential for research and development applications. The following section provides detailed, step-by-step methodologies for accurately measuring the solubility of this compound.

General Workflow for Solubility Determination

The fundamental process for determining the solubility of a solid compound involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Gravimetric Method

This classic and straightforward method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the container to rest in the constant temperature bath for several hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, it is advisable to use a filter tip on the pipette.

-

-

Quantification:

-

Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often faster than the gravimetric method.

Step-by-Step Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) of the compound by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration and determine the equation of the line using linear regression. This should adhere to the Beer-Lambert Law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and obtain a clear supernatant as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[8]

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[8]

-

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness and accuracy of the obtained solubility data, the following self-validating practices should be implemented:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Multiple Replicates: All experiments should be performed in triplicate to assess the precision of the measurements.

-

Method Validation: If possible, determine the solubility using two different analytical methods (e.g., gravimetric and spectroscopic). The results should be in close agreement.

-

Purity of Compound: The purity of the this compound used should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC) as impurities can significantly affect solubility.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(2-Amino-1-hydroxyethyl)pyridine | C7H10N2O | CID 3853779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-Amino-1-(pyridin-2-yl)ethanol

Introduction

2-Amino-1-(pyridin-2-yl)ethanol is a versatile bifunctional molecule incorporating a pyridine ring, a hydroxyl group, and a primary amine. This unique structural arrangement makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its applications include serving as a key precursor in the development of therapeutic agents, especially those targeting neurological disorders.[1]

A definitive structural confirmation and purity assessment of such a pivotal compound is paramount. Spectroscopic analysis provides the fundamental data required for this validation. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in established principles of spectroscopy, providing researchers and drug development professionals with a robust framework for the characterization of this and related molecules.

The molecular structure of this compound, with a molecular formula of C₇H₁₀N₂O and a molecular weight of approximately 138.17 g/mol , is the foundation for interpreting its spectral data.[1][2]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (OH and NH₂).

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, such as a Bruker WH-300 or equivalent, operating at a field strength of 300 MHz for ¹H and 75.5 MHz for ¹³C.[3]

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Acquire data for 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Use Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Acquire data for a sufficient number of scans (typically 1024 or more) to overcome the low natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. The pyridine ring protons appear in the aromatic region, while the ethanolamine side chain protons are found in the aliphatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~8.50 | d | 1H | H-6 (Pyridine) | ~4.8 |

| ~7.70 | td | 1H | H-4 (Pyridine) | ~7.7, 1.8 |

| ~7.35 | d | 1H | H-3 (Pyridine) | ~7.8 |

| ~7.20 | ddd | 1H | H-5 (Pyridine) | ~7.5, 4.8, 1.2 |

| ~4.70 | dd | 1H | H-α (CH-OH) | ~8.0, 4.0 |

| ~2.90 | dd | 1H | H-βa (CH₂-NH₂) | ~13.5, 4.0 |

| ~2.75 | dd | 1H | H-βb (CH₂-NH₂) | ~13.5, 8.0 |

| (Variable) | br s | 1H | OH | - |

| (Variable) | br s | 2H | NH₂ | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Protons on heteroatoms (OH, NH₂) are often broad and their chemical shift is highly variable.

Interpretation of Causality:

-

Pyridine Ring Protons (δ 7.20-8.50): The signals are deshielded into the aromatic region due to the ring current effect. The H-6 proton is the most deshielded because of its proximity to the electronegative nitrogen atom. The observed splitting patterns (doublet, triplet of doublets, etc.) arise from spin-spin coupling with adjacent protons on the ring, allowing for unambiguous assignment.

-

Methine Proton (H-α, δ ~4.70): This proton is attached to the carbon bearing the hydroxyl group and the pyridine ring. Its significant downfield shift is caused by the electronegativity of the attached oxygen and the anisotropic effect of the aromatic ring. It appears as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent methylene group.

-

Methylene Protons (H-β, δ ~2.75-2.90): These protons are adjacent to the chiral center (C-α) and are therefore diastereotopic, meaning they are chemically non-equivalent. They appear as two distinct signals, each a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the H-α proton.

-

Exchangeable Protons (OH, NH₂): These protons can exchange with deuterium from the solvent (if present) or with each other, often resulting in broad signals. Their chemical shifts are highly dependent on temperature, concentration, and solvent.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-2 (Pyridine) |

| ~148.5 | C-6 (Pyridine) |

| ~137.0 | C-4 (Pyridine) |

| ~122.5 | C-5 (Pyridine) |

| ~120.0 | C-3 (Pyridine) |

| ~73.0 | C-α (CH-OH) |

| ~48.0 | C-β (CH₂-NH₂) |

Note: Chemical shifts are approximate and based on typical values for similar structures.

Interpretation of Causality:

-

Pyridine Ring Carbons (δ 120.0-162.0): These sp²-hybridized carbons resonate in the expected aromatic region. The C-2 carbon, directly attached to the nitrogen and the side chain, is the most downfield.

-

Side Chain Carbons (δ 48.0-73.0): These sp³-hybridized carbons are shielded relative to the aromatic carbons. The C-α carbon (δ ~73.0) is deshielded by the directly attached electronegative oxygen atom. The C-β carbon (δ ~48.0), attached to the amino group, is found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.[4]

-

Spectrum Recording: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first and subtract it from the sample spectrum.

IR Spectral Data & Interpretation

The IR spectrum of this compound will show characteristic absorption bands confirming its key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3350 - 3250 (Two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring |

| 2950 - 2850 | C-H Stretch (aliphatic) | -CH, -CH₂ |

| ~1630 | N-H Scissoring | Primary Amine (-NH₂) |

| ~1590, ~1470, ~1430 | C=C and C=N Ring Stretching | Pyridine Ring |

| ~1330 | C-N Stretch | Aromatic Amine |

| ~1050 | C-O Stretch | Secondary Alcohol |

Interpretation of Causality:

-

O-H and N-H Stretching Region (3400-3200 cm⁻¹): A prominent, broad band centered around 3300 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. Superimposed on this, two sharper peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine are expected.[5]

-

C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H bonds of the pyridine ring. Stronger absorptions below 3000 cm⁻¹ confirm the presence of the sp³ C-H bonds in the ethanolamine side chain.

-

Fingerprint Region (<1600 cm⁻¹): This complex region contains many vibrations that are characteristic of the molecule as a whole. Key bands include the N-H bending (scissoring) vibration around 1630 cm⁻¹. The characteristic stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ range.[6] A strong band around 1050 cm⁻¹ is indicative of the C-O stretching of the secondary alcohol group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation pattern can offer significant structural clues.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. A 70 eV electron beam is typically used to ionize the sample molecules.[3]

-

Sample Introduction: The sample can be introduced via a direct insertion probe, which is heated to volatilize the compound into the ion source.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

MS Spectral Data & Fragmentation Analysis

The mass spectrum provides the molecular weight and structural information from fragmentation. The molecular ion (M⁺˙) for C₇H₁₀N₂O is expected at m/z 138.

| m/z Value | Proposed Fragment Identity | Proposed Loss from Parent |

| 138 | [C₇H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₇H₉N₂]⁺ | Loss of •OH |

| 120 | [C₇H₈N₂]⁺˙ | Loss of H₂O |

| 108 | [C₆H₆N₂]⁺˙ | Loss of CH₂O |

| 93 | [C₅H₅N₂]⁺ | Loss of •CH₂OH and HCN |

| 79 | [C₅H₅N]⁺˙ | Pyridinium Cation |

| 78 | [C₅H₄N]⁺ | Pyridyl Cation |

Interpretation and Fragmentation Pathways: The molecular ion at m/z 138 confirms the molecular formula. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. A key fragmentation mechanism for alcohols is α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).

-

α-Cleavage: The most favorable α-cleavage involves the breaking of the Cα-Cβ bond. This results in the formation of a stable, resonance-stabilized pyridyl-hydroxymethyl cation at m/z 108 ([C₆H₆NO]⁺) and the loss of an aminomethyl radical (•CH₂NH₂).

-

Loss of Water (m/z 120): Alcohols frequently undergo dehydration, losing a molecule of H₂O (18 Da) to form a fragment ion at m/z 120.[7]

-

Pyridine Ring Fragments: The presence of strong signals at m/z 78 and 79 are highly characteristic of compounds containing a pyridine ring, corresponding to the pyridyl cation and protonated pyridine, respectively.

Caption: Proposed EI-MS Fragmentation Pathway for this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical hydroxyl, amino, and pyridinyl functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile serves as a benchmark for quality control, reaction monitoring, and regulatory submissions for any research or development involving this important chemical intermediate.

References

"2-Amino-1-(pyridin-2-yl)ethanol" as a building block in organic synthesis

An In-Depth Technical Guide to 2-Amino-1-(pyridin-2-yl)ethanol: A Versatile Chiral Building Block in Modern Organic Synthesis

Abstract

This compound is a bifunctional chiral amino alcohol that has emerged as a highly valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a primary amine, and a secondary alcohol centered on a stereogenic carbon, makes it an exceptional precursor for a wide range of applications. The strategic positioning of two distinct nitrogen atoms and a hydroxyl group allows it to function as a powerful bidentate chelating agent, forming stereochemically defined complexes with various transition metals. This guide provides a comprehensive overview of the synthesis of this compound, its critical role as a precursor to sophisticated chiral ligands for asymmetric catalysis, and its utility as a synthon in the construction of complex, biologically active molecules. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective are provided for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Strategic Importance

Structural Features and Chirality

This compound possesses a unique constellation of functional groups that are key to its utility. The molecule contains:

-

A Pyridine Ring : Acts as a Lewis basic site and a coordinating nitrogen atom for metal centers.[1][2]

-

A Primary Amino Group : A nucleophilic center and a second coordination site.

-

A Secondary Hydroxyl Group : A hydrogen-bond donor/acceptor and a handle for derivatization.

-

A Stereogenic Center : The carbinol carbon is chiral, making the (R) and (S) enantiomers valuable for asymmetric synthesis.[3]

This trifecta of functionalities within a compact structure is the primary reason for its widespread use as a building block for more complex molecular architectures.[1][4]

Physicochemical Properties

The properties of this compound make it a practical reagent in various synthetic contexts. Its solubility in both water and common organic solvents enhances its applicability in diverse laboratory settings.[1]

| Property | Value |

| Chemical Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Varies (typically off-white to yellow solid) |

| Key Functional Groups | Pyridine, Primary Amine, Secondary Alcohol |

| Chirality | Exists as (R) and (S) enantiomers |

Significance as a Bidentate Ligand Precursor

The most profound application of this molecule lies in its role as a precursor to chiral ligands. The pyridine nitrogen and the amino nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate chelation rigidly defines the spatial orientation of the ligand around the metal, creating a well-defined chiral pocket that can effectively control the stereochemical outcome of a catalytic reaction.

Caption: Logical relationships stemming from the core structure.

Synthesis of Enantiopure this compound

The reliable synthesis of this building block in high enantiopurity is crucial for its application. Asymmetric reduction methods are among the most effective strategies.

Key Synthetic Strategy: Asymmetric Transfer Hydrogenation

A prevalent and efficient method for producing the chiral amino alcohol is the asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor. This approach leverages well-established chiral catalysts to set the stereocenter with high fidelity.

Caption: Workflow for asymmetric synthesis of the title compound.

Experimental Protocol: Synthesis of (S)-2-Amino-1-(pyridin-2-yl)ethanol

This protocol describes a representative asymmetric transfer hydrogenation. The choice of the catalyst enantiomer dictates the product stereochemistry.

Materials:

-

2-Amino-1-(pyridin-2-yl)ethanone hydrochloride

-

[RuCl₂(p-cymene)]₂

-

(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Catalyst Pre-formation: In a nitrogen-flushed Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous DCM (10 mL). Stir the solution at room temperature for 30 minutes to form the active chiral catalyst.

-

Reaction Setup: In a separate flask, suspend 2-Amino-1-(pyridin-2-yl)ethanone hydrochloride (1.0 eq) in a 5:2 mixture of formic acid and triethylamine. Stir until a clear solution is obtained.

-

Hydrogenation: Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.

-

Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by column chromatography on silica gel to afford the enantiopure (S)-2-Amino-1-(pyridin-2-yl)ethanol.

Causality and Trustworthiness: The use of a pre-formed chiral ruthenium catalyst is critical for achieving high enantioselectivity. The formic acid/triethylamine azeotrope serves as a convenient and effective hydrogen source. The basic work-up is necessary to neutralize the acidic medium and isolate the free amine product.

Applications in Asymmetric Catalysis: The Gateway to Chiral Ligands

The true power of this compound is realized when it is converted into more complex chiral ligands for asymmetric catalysis.

Case Study: Synthesis of Pyridyl-Bisoxazoline (PyBOX) Ligands

Bisoxazoline (BOX) ligands are a privileged class of C₂-symmetric ligands used in a wide array of metal-catalyzed asymmetric reactions. The pyridyl variant, PyBOX, leverages the amino alcohol as a key precursor.[5]

Synthetic Rationale: The synthesis involves a two-step process: condensation of two equivalents of the chiral amino alcohol with a dicarbonyl compound, followed by a dehydrative cyclization to form the two oxazoline rings. This process reliably transfers the chirality of the amino alcohol to the final ligand structure.

Caption: Synthetic workflow for PyBOX ligand synthesis.

Experimental Protocol: Synthesis of a Pyridyl-BOX Ligand

This protocol outlines the condensation and cyclization steps to form the final ligand.[5]

Materials:

-

(S)-2-Amino-1-(pyridin-2-yl)ethanol

-

Dimethylmalonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Thionyl chloride (SOCl₂) or Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

Procedure:

-

Amide Formation: Dissolve (S)-2-Amino-1-(pyridin-2-yl)ethanol (2.2 eq) and Et₃N (5.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Condensation: Add a solution of dimethylmalonyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and extract the product with CH₂Cl₂. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude bis-amide intermediate. Purify by column chromatography if necessary.

-

Cyclization: Dissolve the purified bis-amide in anhydrous CH₂Cl₂ and cool to 0°C. Add thionyl chloride (2.5 eq) dropwise. Stir at room temperature until TLC analysis indicates the completion of the reaction.

-

Final Isolation: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the product with CH₂Cl₂, dry the organic layer, and concentrate. Purify the crude product by chromatography or recrystallization to obtain the pure PyBOX ligand.

Expert Insight: The choice of cyclizing agent is critical. Thionyl chloride is effective but requires careful handling. Milder reagents like Ti(OⁱPr)₄ can also be used, particularly for sensitive substrates.[5] The C₂-symmetry of the resulting ligand is a direct consequence of using two equivalents of the same enantiomer of the amino alcohol precursor.

Overview of Catalytic Applications

Ligands derived from this compound are employed in a multitude of important asymmetric transformations.

| Ligand Type | Metal | Typical Reaction Catalyzed | Representative enantioselectivity (ee) |

| PyBOX | Cu(II), Zn(II) | Diels-Alder, Friedel-Crafts, Aldol reactions | >95% |

| P,N Ligands | Ir, Ru | Asymmetric Hydrogenation of Olefins & Imines[6] | >99%[6] |

| Simple Amino Alcohol | Zn | Diethylzinc addition to aldehydes[7] | >90%[7] |

Utility in the Synthesis of Bioactive Molecules

Beyond catalysis, this compound serves as a chiral synthon, where its core structure is incorporated into a final drug target. Its bifunctional nature makes it an ideal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][4] For instance, it is a known intermediate in the synthesis of the anti-diabetic drug Rosiglitazone.[8]

The pyridine moiety can participate in crucial hydrogen bonding or π-stacking interactions within a biological target, while the chiral amino alcohol portion ensures the correct stereochemical presentation for effective binding.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its simple yet elegant structure provides a robust platform for the synthesis of highly effective chiral ligands and complex pharmaceutical agents. The reliability of its synthesis and the predictability of its derivatizations ensure its continued prominence in the field of organic chemistry.

Future research will likely focus on:

-

Flow Chemistry: Developing continuous flow processes for the synthesis of the amino alcohol and its derivatives to improve safety, efficiency, and scalability.[8]

-

Novel Ligand Scaffolds: Expanding the library of ligands derived from this precursor to tackle new and challenging asymmetric transformations.

-

Biocatalysis: Utilizing engineered enzymes for even more efficient and environmentally benign syntheses of the enantiopure building block.[2]

This versatile building block will undoubtedly remain a cornerstone of asymmetric synthesis, enabling the creation of innovative solutions in medicine, agrochemicals, and materials science.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-2-(pyridin-2-yl)ethanol|CAS 724463-80-3 [benchchem.com]

- 3. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ideals.illinois.edu [ideals.illinois.edu]

- 6. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Amino-1-(pyridin-2-yl)ethanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a "privileged scaffold" renowned for its presence in a multitude of biologically active compounds.[1] When coupled with an amino-ethanol moiety, the resulting 2-Amino-1-(pyridin-2-yl)ethanol core structure gives rise to a class of derivatives with a remarkable breadth of pharmacological potential. This technical guide offers an in-depth exploration of the diverse biological activities of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to support their discovery and development efforts. We will delve into their anticancer, antimicrobial, enzyme inhibitory, and neuroprotective properties, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship analyses.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of this compound have emerged as promising candidates in the quest for novel anticancer therapeutics. Their mechanisms of action are multifaceted, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant body of research points to the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. For instance, certain spiro-pyridine derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[2]

Furthermore, these derivatives can exert their anticancer effects by arresting the cell cycle, preventing cancer cells from proliferating uncontrollably. Some pyridine derivatives have been observed to cause cell cycle arrest through the modulation of cyclin B levels and the phosphorylation of cdc2.[3] This disruption of the cell cycle machinery ultimately inhibits tumor growth.

Another important avenue of anticancer activity is the inhibition of key kinases involved in cancer cell signaling. Some pyridine-based compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By blocking these receptors, the derivatives can interfere with crucial signaling pathways that drive tumor growth, angiogenesis, and metastasis.

Figure 1: Hypothesized anticancer mechanism of action.

Quantitative Data on Anticancer Activity

The antiproliferative activity of these derivatives is typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.7 | [2] |

| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.5 | [2] |

| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | 45 | [4] |

| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | 47.7 | [4] |

| 2-pyridyl urea-based Cu(II) complex | NCI-H1975 | 33.4 ± 3.8 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Cell culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Microbial Integrity

While the precise mechanisms are still under investigation, it is believed that the antimicrobial activity of these compounds stems from their ability to disrupt essential cellular processes in microorganisms. The cationic nature of the pyridinium ring in some derivatives may facilitate their interaction with and disruption of the negatively charged bacterial cell membrane.[4] Furthermore, these compounds may interfere with microbial enzyme function or nucleic acid synthesis, leading to cell death.

Figure 2: General workflow for antimicrobial susceptibility testing.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.